molecular formula C20H13Cl2F3O2 B14220976 Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro- CAS No. 646504-77-0

Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-

Cat. No.: B14220976
CAS No.: 646504-77-0
M. Wt: 413.2 g/mol
InChI Key: XSQULHNPGBOLRB-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] is an organic compound that belongs to the class of phenols It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two chlorinated phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] typically involves the following steps:

    Formation of Trifluoromethylphenyl Intermediate: The initial step involves the formation of a trifluoromethylphenyl intermediate. This can be achieved through the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane.

    Coupling with Chlorinated Phenol: The trifluoromethylphenyl intermediate is then coupled with chlorinated phenol under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:

Comparison with Similar Compounds

Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and chemical properties of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-], making it distinct from other related compounds.

Properties

CAS No.

646504-77-0

Molecular Formula

C20H13Cl2F3O2

Molecular Weight

413.2 g/mol

IUPAC Name

2-chloro-4-[(3-chloro-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol

InChI

InChI=1S/C20H13Cl2F3O2/c21-15-9-12(3-7-17(15)26)19(13-4-8-18(27)16(22)10-13)11-1-5-14(6-2-11)20(23,24)25/h1-10,19,26-27H

InChI Key

XSQULHNPGBOLRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)O)Cl)C3=CC(=C(C=C3)O)Cl)C(F)(F)F

Origin of Product

United States

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